4-(2-{[4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]amino}ethyl)benzene-1-sulfonamide
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Overview
Description
4-(2-{[4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]amino}ethyl)benzene-1-sulfonamide is a complex organic compound that features a sulfonamide group, a bromophenyl group, and a dihydropyrazinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{[4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]amino}ethyl)benzene-1-sulfonamide typically involves multiple steps. One common approach includes the following steps:
Formation of the bromophenyl intermediate: This can be achieved by brominating phenyl compounds using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Synthesis of the dihydropyrazinyl moiety: This involves the cyclization of appropriate precursors under controlled conditions.
Coupling reactions: The bromophenyl intermediate is then coupled with the dihydropyrazinyl moiety using a suitable coupling agent, such as palladium-catalyzed cross-coupling reactions.
Introduction of the sulfonamide group: This step involves the reaction of the coupled product with sulfonyl chloride in the presence of a base to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(2-{[4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]amino}ethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or alcohols.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
4-(2-{[4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]amino}ethyl)benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting enzymes or receptors involved in disease pathways.
Biological Studies: It can be used as a probe to study biological processes, such as enzyme inhibition or receptor binding.
Materials Science: The compound’s unique structural features make it a candidate for developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(2-{[4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]amino}ethyl)benzene-1-sulfonamide involves its interaction with molecular targets, such as enzymes or receptors. The sulfonamide group can mimic natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. The bromophenyl and dihydropyrazinyl moieties may enhance binding affinity and specificity through additional interactions with the target.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenyl methyl sulfone: Shares the bromophenyl group but lacks the dihydropyrazinyl and sulfonamide moieties.
Sulfanilamide: Contains the sulfonamide group but differs in the rest of the structure.
Uniqueness
4-(2-{[4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]amino}ethyl)benzene-1-sulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-[2-[[4-(4-bromophenyl)-3-oxopyrazin-2-yl]amino]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN4O3S/c19-14-3-5-15(6-4-14)23-12-11-22-17(18(23)24)21-10-9-13-1-7-16(8-2-13)27(20,25)26/h1-8,11-12H,9-10H2,(H,21,22)(H2,20,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJWRAWXLNPZUCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC2=NC=CN(C2=O)C3=CC=C(C=C3)Br)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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